molecular formula C20H12Cl2N4O3 B2391619 4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1223872-49-8

4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2391619
CAS No.: 1223872-49-8
M. Wt: 427.24
InChI Key: QPJXPXBVDNXVQC-UHFFFAOYSA-N
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Description

4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H12Cl2N4O3 and its molecular weight is 427.24. The purity is usually 95%.
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Properties

IUPAC Name

4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O3/c21-17-16(26(20(22)25-17)15-4-2-1-3-5-15)10-13(11-23)18(27)24-14-8-6-12(7-9-14)19(28)29/h1-10H,(H,24,27)(H,28,29)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJXPXBVDNXVQC-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid, with the CAS number 1223872-49-8, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC20_{20}H12_{12}Cl2_{2}N4_{4}O3_{3}
Molecular Weight427.2 g/mol
StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

  • Studies have shown that compounds with similar structures to this compound possess significant anticancer properties. For instance, derivatives of p-aminobenzoic acid (PABA) have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 .

2. Antimicrobial Properties

  • The compound's structural analogs have been investigated for their antimicrobial activities. Some derivatives have shown selective antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations of 4 μg/mL .

3. Enzyme Inhibition

  • There are indications that this compound may act as an inhibitor of certain enzymes related to cancer progression and microbial resistance. For example, some studies have highlighted the importance of enzyme inhibition in the context of anticancer drug development .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer activity of structurally related compounds, researchers found that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like doxorubicin. The most potent compounds showed IC50_{50} values ranging from 0.57 µM to 1.73 µM against human cancer cell lines, indicating a promising therapeutic potential for further development .

Case Study 2: Antifungal Activity
Another investigation into the antifungal properties of benzenesulfonamides derived from anthranilic acid revealed that compounds similar to this compound exhibited notable antifungal activities against C. albicans, suggesting potential applications in treating fungal infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups significantly enhances the biological activity of compounds related to this compound. This suggests that modifications to the molecular structure can lead to improved efficacy against targeted biological pathways.

Q & A

Q. What synthetic routes are commonly employed for preparing benzoic acid derivatives with imidazole and cyanoacrylamide functionalities?

  • Methodological Answer : Aza-Michael addition or coupling reactions are frequently used. For example, substituted benzaldehydes can react with aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst to form intermediates, which are subsequently functionalized with cyanoacrylamide groups. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of aldehyde to amine), solvent polarity (absolute ethanol), and reflux duration (4–6 hours) to maximize yields .
  • Key Data :
ParameterValue
SolventEthanol
CatalystGlacial acetic acid
Reaction Time4–6 hours

Q. How are structural and purity characteristics validated for such compounds?

  • Methodological Answer : Multi-technique validation is critical:
  • Melting Points : Confirm compound identity and purity (e.g., deviations >2°C suggest impurities) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Spectroscopy :
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid; cyano group at ~2200 cm⁻¹) .
  • ¹H-NMR : Confirm stereochemistry (e.g., Z/E configuration via coupling constants) and substitution patterns .

Advanced Research Questions

Q. How can contradictory data between elemental analysis and spectroscopic results be resolved?

  • Methodological Answer : Contradictions often arise from incomplete purification or degradation. For example:
  • If elemental analysis indicates impurities but NMR suggests purity, re-crystallize using mixed solvents (e.g., ethanol/water) or employ column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Use mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .

Q. What experimental design strategies are recommended for studying biological activity?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to account for variables like concentration gradients and biological replicates. For example:
  • Primary Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Control Groups : Include positive controls (known inhibitors) and vehicle-only samples.
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate:
  • LogP : Predict hydrophobicity (e.g., using Molinspiration or ChemAxon tools).
  • Biodegradation Potential : Apply BIOWIN models to assess persistence in soil/water.
  • Toxicity : Employ ECOSAR to predict aquatic toxicity (LC₅₀ for fish/daphnia) .

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